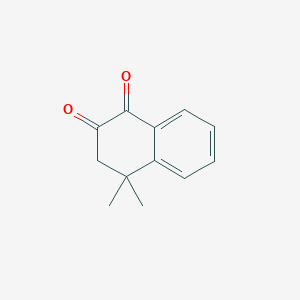
4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . Another method includes the thermal cyclisation of alkenyliodonium tetrafluoroborates .
Industrial Production Methods: Industrial production of this compound typically involves the use of anhydrous ferric chloride to limit the reduction to the dihydro-stage with 2-acetylnaphthalene . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions often involve the use of Lewis acids or bases depending on the type of substitution.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione has several applications in scientific research:
Biology: The compound is studied for its potential as a fluorescent ligand for the estrogen receptor.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the fumarate reductase enzyme complex, which is required for fumarate respiration . This interaction disrupts the electron transport chain, leading to various biochemical effects.
Comparison with Similar Compounds
- 2,3-Dimethyl-1,4-naphthoquinone
- 2,3-Dihydronaphthalene-1,4-dione
Comparison: 4,4-Dimethyl-3,4-dihydronaphthalene-1,2-dione is unique due to its specific substitution pattern and the resulting chemical properties. Compared to 2,3-Dimethyl-1,4-naphthoquinone, it has different reactivity and applications, particularly in biological systems . Similarly, 2,3-Dihydronaphthalene-1,4-dione differs in its chemical behavior and industrial uses .
Properties
CAS No. |
61329-41-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,4-dimethyl-3H-naphthalene-1,2-dione |
InChI |
InChI=1S/C12H12O2/c1-12(2)7-10(13)11(14)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 |
InChI Key |
ARLNFNQUAOEBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=O)C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


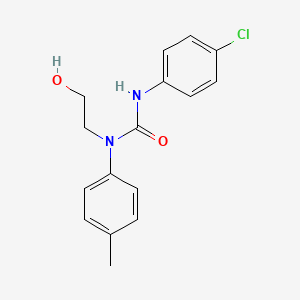
![1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde](/img/structure/B14579018.png)
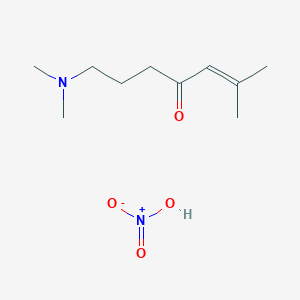
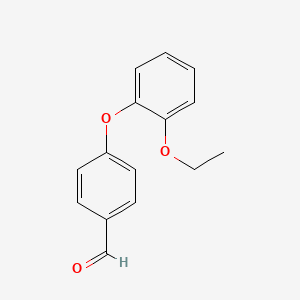
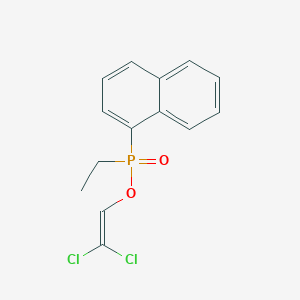
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)
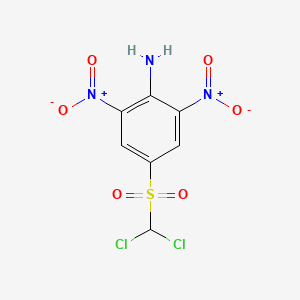
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)
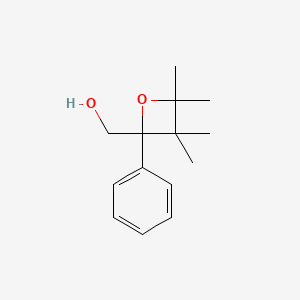
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
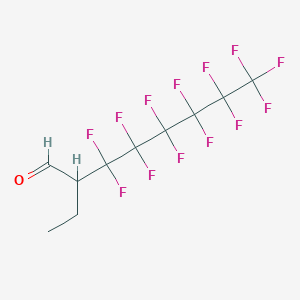

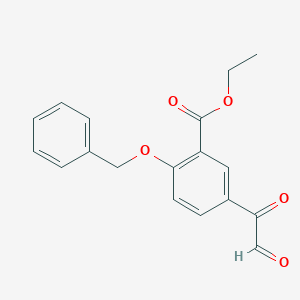
![2-Propenamide, 3-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14579102.png)
